1-(3-Fluorophenyl)-2-thiourea (CAS 458-05-9) is a highly specialized fluorinated arylthiourea utilized extensively as a regioselective building block in heterocyclic synthesis and medicinal chemistry. Featuring a meta-substituted fluorine atom on the phenyl ring, this compound serves as the primary precursor for synthesizing 5-fluoro- and 7-fluoro-2-aminobenzothiazoles via Hugerschoff cyclization. In procurement and process chemistry, it is valued for its specific electronic profile—where the strong inductive electron-withdrawing effect of the meta-fluorine enhances the acidity of the thiourea protons—and its distinct thermal properties, including a melting point of 114–117 °C, which facilitates favorable dissolution kinetics in organic solvents compared to its structural analogs .
Generic substitution of 1-(3-fluorophenyl)-2-thiourea with its unsubstituted counterpart (1-phenyl-2-thiourea) or its para-isomer (1-(4-fluorophenyl)-2-thiourea) fails primarily due to strict regiochemical requirements in downstream cyclization. When subjected to oxidative cyclization, the para-fluoro isomer exclusively yields 6-fluorobenzothiazoles, whereas the meta-fluoro target compound directs ring closure to form 5-fluoro and 7-fluoro isomers. This distinction is critical in pharmaceutical manufacturing, as 5-fluorobenzothiazole pharmacophores possess specific resistance to metabolic C-hydroxylation and unique receptor binding affinities that the 6-fluoro analogs completely lack. Furthermore, the significantly lower melting point of the 3-fluoro isomer alters thermal processing and solvent compatibility, making direct substitution unviable in established synthetic workflows [1].
The position of the fluorine atom strictly dictates the outcome of oxidative cyclization. Utilizing 1-(3-fluorophenyl)-2-thiourea yields a mixture of 5-fluoro- and 7-fluoro-2-aminobenzothiazoles, whereas substituting with 1-(4-fluorophenyl)-2-thiourea exclusively produces 6-fluoro-2-aminobenzothiazole [1].
| Evidence Dimension | Cyclization product regiochemistry |
| Target Compound Data | Yields 5-fluoro- and 7-fluoro-2-aminobenzothiazole |
| Comparator Or Baseline | 1-(4-fluorophenyl)-2-thiourea yields exclusively 6-fluoro-2-aminobenzothiazole |
| Quantified Difference | Complete shift in substitution pattern (meta-directed vs para-directed) |
| Conditions | Hugerschoff cyclization using bromine or sulfuryl chloride in organic solvents |
Procurement must select the 3-fluoro isomer to synthesize 5-fluorobenzothiazole APIs, as the 4-fluoro isomer cannot produce this required substitution pattern.
The thermal profile of 1-(3-fluorophenyl)-2-thiourea is markedly different from its close analogs. It exhibits a melting point of 114–117 °C, which is substantially lower than both the para-fluoro isomer (163–167 °C) and the unsubstituted phenylthiourea (154 °C) .
| Evidence Dimension | Melting point |
| Target Compound Data | 114–117 °C |
| Comparator Or Baseline | 1-(4-fluorophenyl)-2-thiourea (163–167 °C) |
| Quantified Difference | ~50 °C reduction in melting point |
| Conditions | Standard atmospheric pressure thermal analysis |
The lower melting point improves dissolution kinetics and alters thermal stability parameters, requiring specific process engineering distinct from other arylthioureas.
The meta-fluoro substitution exerts a strong inductive electron-withdrawing (-I) effect without the resonance donation (+R) cancellation seen in the para-isomer. This electronic configuration significantly increases the acidity and hydrogen-bond donor capacity of the thiourea NH protons compared to unsubstituted or para-substituted analogs [1].
| Evidence Dimension | Inductive electron withdrawal (-I effect) on thiourea NH acidity |
| Target Compound Data | Strong -I effect from meta-fluorine without resonance (+R) cancellation |
| Comparator Or Baseline | 1-(4-fluorophenyl)-2-thiourea (mixed -I and +R effects reduce net electron withdrawal) |
| Quantified Difference | Increased acidity and hydrogen-bond donor capacity of the thiourea protons |
| Conditions | Organocatalytic or anion-binding assay environments |
Buyers sourcing hydrogen-bond donor catalysts will achieve higher substrate activation using the 3-fluoro derivative due to its optimized electronic structure.
This compound is the essential precursor for synthesizing 5-fluoro-2-arylbenzothiazoles, such as the potent antitumor agent GW 610. The meta-fluoro starting material ensures the fluorine atom is positioned at the 5-position of the final benzothiazole core, which is critical for blocking metabolic C-hydroxylation and maintaining in vivo efficacy[1].
In medicinal chemistry programs targeting sleep and neurological disorders, 1-(3-fluorophenyl)-2-thiourea is utilized to construct 5-fluorobenzothiazole derivatives of suvorexant. The specific regiochemistry provided by this precursor allows the resulting ligand to properly accommodate within the OX1R binding pocket, achieving high affinity and selectivity [1].
Due to the strong inductive electron-withdrawing effect of the meta-fluorine, this compound serves as an excellent building block for hydrogen-bond donor organocatalysts. It provides enhanced activation of electrophilic substrates in asymmetric synthesis compared to unsubstituted phenylthiourea derivatives [1].
Acute Toxic;Irritant